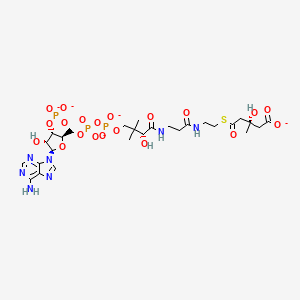

3-hydroxy-3-methylglutaryl-coenzyme A

Description

Properties

Molecular Formula |

C27H39N7O20P3S-5 |

|---|---|

Molecular Weight |

906.6 g/mol |

IUPAC Name |

(3S)-5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonatooxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoate |

InChI |

InChI=1S/C27H44N7O20P3S/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/p-5/t14-,19-,20-,21+,25-,27+/m1/s1 |

InChI Key |

CABVTRNMFUVUDM-VRHQGPGLSA-I |

SMILES |

CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)[O-])O)O |

Isomeric SMILES |

C[C@](CC(=O)[O-])(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O)O |

Canonical SMILES |

CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)[O-])O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Metabolic Keystone: The Discovery of 3-Hydroxy-3-Methylglutaryl-Coenzyme A

A pivotal intermediate in cellular metabolism, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA), was first identified and characterized in the 1950s through the pioneering work of Minor J. Coon and Bimal Kumar Bachhawat at the University of Illinois. Their research laid the foundation for understanding its crucial roles in both the synthesis of cholesterol and the production of ketone bodies. This technical guide delves into the historical discovery of HMG-CoA, presenting the core experimental methodologies and quantitative data that led to its characterization.

The Initial Discovery: An Enzymatic Cleavage

The journey to uncover HMG-CoA began with studies on the metabolism of branched-chain amino acids. The key breakthrough came from the observation of an enzymatic reaction that cleaved a previously unknown intermediate to yield acetoacetate (B1235776) and acetyl-CoA. This discovery was detailed in a seminal 1955 paper by Bachhawat, Robinson, and Coon in the Journal of Biological Chemistry.[1]

Experimental Protocol: Assay of the HMG-CoA Cleavage Enzyme

The researchers devised an assay to measure the activity of the enzyme responsible for this cleavage, which they termed the "HMG-CoA cleavage enzyme" (now known as HMG-CoA lyase).

Principle: The assay quantified the amount of acetoacetate produced from the enzymatic cleavage of HMG-CoA. The acetoacetate was measured colorimetrically after conversion to a colored derivative.

Methodology:

-

Enzyme Preparation: A partially purified enzyme fraction was obtained from beef liver mitochondria through a series of precipitation and centrifugation steps.

-

Substrate Synthesis: HMG-CoA was synthesized chemically for use as the substrate in the enzymatic assay.

-

Incubation: The enzyme preparation was incubated with synthesized HMG-CoA in a buffered solution at a controlled temperature and pH.

-

Termination of Reaction: The enzymatic reaction was stopped by the addition of a protein-precipitating agent.

-

Acetoacetate Determination: The amount of acetoacetate in the supernatant was determined by a colorimetric method involving the reaction of acetoacetate with a specific color reagent, and the absorbance was measured using a spectrophotometer.

Quantitative Data: Enzyme Activity

The activity of the HMG-CoA cleavage enzyme was expressed in units, where one unit was defined as the amount of enzyme that catalyzed the formation of a specific amount of acetoacetate per unit of time under defined conditions. The researchers meticulously documented the effects of substrate concentration, enzyme concentration, pH, and temperature on the rate of the reaction to characterize the enzyme's properties.

| Parameter | Value |

| pH Optimum | ~8.5 |

| Michaelis Constant (Km) for HMG-CoA | ~1 x 10-4 M |

Table 1: Early quantitative data on the HMG-CoA cleavage enzyme.

The Precursor: Enzymatic Synthesis of HMG-CoA

Having identified the cleavage reaction, the next logical step was to understand the formation of HMG-CoA. In a 1955 abstract in Federation Proceedings, Coon and Bachhawat reported the enzymatic synthesis of this novel hydroxymethylglutaryl-CoA derivative.

Experimental Workflow: Elucidating the Synthesis Pathway

The researchers proposed and experimentally verified a pathway for the synthesis of HMG-CoA from simpler precursors.

Experimental Protocol: HMG-CoA Synthesis Assay

To demonstrate the enzymatic synthesis of HMG-CoA, a different assay was developed.

Principle: The assay monitored the incorporation of radiolabeled acetyl-CoA into a larger molecule (HMG-CoA) in the presence of acetoacetyl-CoA and a suitable enzyme preparation.

Methodology:

-

Enzyme Preparation: An enzyme fraction capable of catalyzing the condensation reaction was prepared from animal tissues.

-

Radiolabeled Substrate: Acetyl-CoA labeled with Carbon-14 (¹⁴C) was used as a tracer.

-

Incubation: The enzyme preparation was incubated with ¹⁴C-acetyl-CoA and acetoacetyl-CoA.

-

Separation and Detection: The reaction mixture was subjected to paper chromatography to separate the components. The radioactivity of the spot corresponding to the newly synthesized HMG-CoA was measured using a radiation detector.

Signaling Pathways and Logical Relationships

The discovery of HMG-CoA and its associated enzymes revealed its central position in two major metabolic pathways: ketogenesis and the early stages of isoprenoid/cholesterol biosynthesis.

The elucidation of these pathways demonstrated that HMG-CoA is a critical branch-point intermediate. Its fate is determined by the action of two distinct enzymes: HMG-CoA lyase, which commits it to the ketogenic pathway, and HMG-CoA reductase, which directs it towards the synthesis of mevalonate and subsequently cholesterol and other isoprenoids.

Conclusion

The discovery of this compound by Coon and Bachhawat was a landmark achievement in biochemistry. Their meticulous experimental work, involving the development of novel enzymatic assays and the characterization of the enzymes involved in its synthesis and cleavage, unveiled a previously unknown metabolite and its central role in cellular metabolism. This foundational knowledge paved the way for decades of research into cholesterol homeostasis and the development of therapeutic agents, such as statins, that target the HMG-CoA metabolic pathway.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-3-Methylglutaryl-Coenzyme A (HMG-CoA)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the core physicochemical properties of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA), a pivotal intermediate in crucial metabolic pathways. It details its structural and chemical characteristics, its role in cellular metabolism, and the experimental protocols essential for its study and quantification.

Introduction to HMG-CoA

This compound, commonly abbreviated as HMG-CoA, is a thioester that serves as a critical metabolic intermediate. It lies at the intersection of several major biochemical routes, most notably the mevalonate (B85504) pathway for cholesterol and isoprenoid biosynthesis and the ketogenesis pathway for the production of ketone bodies.[1] HMG-CoA is synthesized from acetyl-CoA and acetoacetyl-CoA by the enzyme HMG-CoA synthase.[1] Its subsequent metabolic fate is determined by two key enzymes: HMG-CoA reductase, which catalyzes the rate-limiting step in cholesterol synthesis, and HMG-CoA lyase, which cleaves HMG-CoA into acetyl-CoA and acetoacetate.[2] Given that HMG-CoA reductase is the pharmacological target of statin drugs, a thorough understanding of HMG-CoA's properties is fundamental for research in cardiovascular disease, metabolic disorders, and drug development.[3]

Physicochemical Properties of HMG-CoA

The fundamental chemical and physical properties of HMG-CoA are summarized below. As a complex biological molecule, properties such as melting and boiling points are not well-defined, as it tends to decompose at elevated temperatures.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₄₄N₇O₂₀P₃S | [3][4] |

| Molecular Weight | 911.7 g/mol (Average: 911.659 g/mol ) | [3][5] |

| Monoisotopic Mass | 911.157467109 Da | [5] |

| Appearance | Solid, powder | [2][6] |

| CAS Number | 1553-55-5 | [1][4] |

| Physical State | Solid | [5] |

| Solubility | Soluble in water (50 mg/mL) | [2][6] |

| UV Maximum (λmax) | 259 nm | [2] |

| Storage Conditions | -20°C | [2][6] |

| Chemical Identifiers | IUPAC Name: (3S)-5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid SMILES: C--INVALID-LINK--(CC(O)=O)CC(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--C(C)(C)COP(O)(=O)OP(O)(=O)OC[C@H]1O--INVALID-LINK--[C@@H]1OP(O)(O)=O">C@HN1C=NC2=C1N=CN=C2N | [3][5] |

Role in Signaling and Metabolic Pathways

HMG-CoA is a central molecule in cellular metabolism. Its synthesis and consumption are tightly regulated, channeling carbon atoms from acetyl-CoA into distinct and vital products.

The Mevalonate Pathway

The mevalonate pathway is the sole route for the de novo synthesis of cholesterol and other isoprenoids, such as coenzyme Q10 and farnesyl pyrophosphate. The conversion of HMG-CoA to mevalonate by HMG-CoA reductase is the pathway's committed, rate-limiting step.[3] This reaction is the primary target for statin drugs, which act as competitive inhibitors of the enzyme.[3]

Ketogenesis

In the liver mitochondria, during periods of fasting, starvation, or low carbohydrate intake, HMG-CoA is a key intermediate in the synthesis of ketone bodies (acetoacetate and β-hydroxybutyrate). These molecules are exported from the liver to serve as an energy source for peripheral tissues like the brain and heart. HMG-CoA lyase catalyzes the cleavage of HMG-CoA to produce acetyl-CoA and the first ketone body, acetoacetate.

Experimental Protocols

Accurate analysis of HMG-CoA and the enzymes that regulate its metabolism is critical for research. Due to its instability, sample preparation is a crucial step.[1] The following sections detail established protocols for its quantification and the characterization of related enzyme activities.

Quantification of HMG-CoA by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of HMG-CoA in biological samples.[1][3]

Methodology:

-

Sample Preparation:

-

Metabolic Quenching: Immediately quench metabolic activity in tissues or cells by snap-freezing in liquid nitrogen to prevent HMG-CoA degradation.[1]

-

Extraction: Homogenize the frozen sample in a cold extraction solvent, such as an acetonitrile/methanol/water mixture (e.g., 2:2:1 v/v/v).[3][7] Perform all steps on ice.

-

Protein Precipitation & Cleanup: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and debris.[1] The supernatant can be further purified and concentrated using Solid-Phase Extraction (SPE), often with an Oasis HLB cartridge.[1]

-

Reconstitution: Dry the purified eluate under a stream of nitrogen and reconstitute the extract in the initial mobile phase for LC-MS/MS analysis.[3]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Separate HMG-CoA from other metabolites using a reverse-phase HPLC column (e.g., C18). A typical mobile phase consists of an aqueous component with an ion-pairing agent or buffer (e.g., ammonium (B1175870) acetate) and an organic component like methanol or acetonitrile, run on a gradient.

-

Mass Spectrometry: Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Quantify using Multiple Reaction Monitoring (MRM) by monitoring a specific precursor-to-product ion transition for HMG-CoA and its stable isotope-labeled internal standard.

-

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This widely used assay measures the activity of HMG-CoA reductase by monitoring the consumption of its cofactor, NADPH, which has a distinct absorbance at 340 nm.[5][8]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., potassium phosphate (B84403), pH 7.0-7.4) containing KCl, EDTA, and a reducing agent like dithiothreitol (B142953) (DTT).[2][9]

-

Substrate Solutions: Prepare stock solutions of HMG-CoA and NADPH in the assay buffer.[10]

-

Enzyme Source: Use purified recombinant HMG-CoA reductase or microsomal fractions isolated from tissues (e.g., rat liver).[2]

-

-

Assay Procedure:

-

Set a spectrophotometer to 37°C and set the wavelength to 340 nm for kinetic measurements.[11]

-

In a cuvette or 96-well plate, add the assay buffer, the enzyme source, and NADPH. For inhibitor screening, add the test compound at this stage.[5][10]

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 10-20 minutes) to allow the enzyme and inhibitor to interact.[2]

-

Initiate the reaction by adding the HMG-CoA substrate solution.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15-20 seconds for 5-10 minutes).[11]

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA₃₄₀/minute) from the linear portion of the kinetic curve.

-

Enzyme activity is calculated using the Beer-Lambert law, where the rate of NADPH consumption is directly proportional to the enzyme activity. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

-

HMG-CoA Synthase Activity Assay (Spectrophotometric)

The activity of HMG-CoA synthase can be measured by detecting the release of free Coenzyme A (CoASH) as it catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA. This is achieved using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.

Methodology:

-

Principle: DTNB reacts with the free thiol group of the released CoASH to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound with a strong absorbance at 412 nm.[12]

-

Reagent Preparation:

-

Assay Buffer: A standard buffer such as Tris-HCl or potassium phosphate at a neutral to slightly alkaline pH (7.5-8.0).

-

Substrates: Prepare solutions of acetyl-CoA and acetoacetyl-CoA.

-

DTNB Solution: Prepare a fresh solution of DTNB in the assay buffer.[13]

-

Enzyme Source: Purified HMG-CoA synthase.

-

-

Assay Procedure:

-

In a cuvette or 96-well plate, combine the assay buffer, DTNB, acetyl-CoA, and the enzyme.

-

Initiate the reaction by adding acetoacetyl-CoA.

-

Monitor the increase in absorbance at 412 nm over time in a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of TNB formation (ΔA₄₁₂/minute) from the linear portion of the curve.

-

The activity of HMG-CoA synthase is determined using the molar extinction coefficient of TNB at 412 nm (14,150 M⁻¹cm⁻¹).[13]

-

Conclusion

This compound is a cornerstone of cellular metabolism, and its study is integral to understanding both normal physiology and pathological states like hypercholesterolemia. The data and protocols presented in this guide—from its fundamental physicochemical properties to robust analytical methodologies—provide a critical resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development. Mastery of these concepts and techniques is essential for advancing our knowledge of metabolic regulation and for the discovery of new therapeutic agents targeting these vital pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Rapid reverse phase-HPLC assay of HMG-CoA reductase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]

- 8. Optimization, Validation and Application of Spectrophotometric Assay for 3-Hydroxy-3-methylglutarylcoenzyme A Reductase Activity | Tropical Journal of Pharmaceutical Research [ajol.info]

- 9. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to 3-Hydroxy-3-Methylglutaryl-Coenzyme A (HMG-CoA): Structure, Function, and Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) is a pivotal intermediate in cellular metabolism, positioned at the crossroads of three essential biochemical pathways: cholesterol biosynthesis, ketogenesis, and the catabolism of the branched-chain amino acid leucine (B10760876). Its strategic metabolic position makes the enzymes that produce and consume it key regulatory points and significant targets for therapeutic intervention. This technical guide provides a comprehensive overview of the structure and multifaceted functions of HMG-CoA. It includes a detailed summary of quantitative data on the kinetics of key enzymes, step-by-step experimental protocols for their activity assays, and a description of the major signaling pathways that govern HMG-CoA metabolism, visualized through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

The Structure of HMG-CoA

This compound is a thioester composed of a 3-hydroxy-3-methylglutaric acid molecule linked to coenzyme A.

-

Molecular Weight: Approximately 911.7 g/mol [1][]

-

IUPAC Name: (3S)-5-[[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl]sulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid[1]

-

CAS Registry Number: 1553-55-5[2]

The structure of HMG-CoA is central to its function, with the thioester bond being a high-energy bond that facilitates the enzymatic reactions in which it participates.

The Multifaceted Functions of HMG-CoA

HMG-CoA is a critical branch-point metabolite, and its fate is determined by the cellular location and the prevailing metabolic and hormonal signals. It is primarily involved in three major metabolic pathways.

Cholesterol Biosynthesis

In the cytosol, HMG-CoA is the substrate for HMG-CoA reductase (HMGCR), the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the de novo synthesis of cholesterol and other isoprenoids.[4][5] The reaction catalyzed by HMGCR is an irreversible reduction of HMG-CoA to mevalonate.

HMG-CoA + 2 NADPH + 2 H⁺ → Mevalonate + 2 NADP⁺ + Coenzyme A

This pathway is essential for maintaining membrane fluidity and is a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. The activity of HMG-CoA reductase is tightly regulated and is the primary target of the widely used cholesterol-lowering drugs known as statins.[4][6]

Ketogenesis

Within the mitochondria of liver cells, HMG-CoA is a key intermediate in the synthesis of ketone bodies (acetoacetate, 3-hydroxybutyrate (B1226725), and acetone). This process, known as ketogenesis, is particularly active during periods of prolonged fasting, starvation, or a low-carbohydrate diet, providing an alternative energy source for extrahepatic tissues, including the brain, when glucose is scarce.

The pathway involves two key mitochondrial enzymes:

-

Mitochondrial HMG-CoA synthase (mHMGCS): Catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA.[1]

-

HMG-CoA lyase: Cleaves HMG-CoA to produce acetoacetate (B1235776) and acetyl-CoA.[1][7]

The regulation of these enzymes is crucial for controlling the rate of ketone body production.

Leucine Catabolism

HMG-CoA is also an intermediate in the metabolic pathway for the degradation of the ketogenic amino acid leucine. The final step in this pathway, which occurs in the mitochondria, is the cleavage of HMG-CoA by HMG-CoA lyase to yield acetyl-CoA and acetoacetate, thus feeding into both the citric acid cycle and ketogenesis.[8][9]

Quantitative Data: Enzyme Kinetics

The kinetic properties of the enzymes that metabolize HMG-CoA are critical for understanding the regulation and flux through these interconnected pathways. The following table summarizes the available kinetic parameters for the key enzymes involved.

| Enzyme | Isoform/Organism | Substrate | K_m_ (µM) | V_max_ (units/mg) | Reference |

| HMG-CoA Synthase | Cytosolic (Human) | Acetyl-CoA | 20 - 50 | - | [1] |

| Acetoacetyl-CoA | 1 - 5 | - | [1] | ||

| Mitochondrial (Human) | Acetyl-CoA | 100 - 200 | - | [1] | |

| Acetoacetyl-CoA | 10 - 30 | - | [1] | ||

| HMG-CoA Reductase | Human | HMG-CoA | 1 - 4 | - | [8] |

| NADPH | 20 - 60 | - | [8] | ||

| HMG-CoA Lyase | Human | HMG-CoA | 10 - 50 | - | [10] |

Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, etc.). The values presented are approximate ranges from the literature.

Experimental Protocols

Accurate measurement of the activity of enzymes involved in HMG-CoA metabolism is fundamental for research and drug discovery. Detailed protocols for the key enzymatic assays are provided below.

HMG-CoA Reductase Activity Assay (Colorimetric)

This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.[11]

Materials:

-

HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 10 mM DTT and 1 mM EDTA)

-

Purified HMG-CoA reductase or cell/tissue lysate

-

HMG-CoA solution

-

NADPH solution

-

96-well clear flat-bottom plate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation: Prepare fresh solutions of HMG-CoA and NADPH in the assay buffer. Keep all solutions on ice.

-

Reaction Setup: In each well of the 96-well plate, add the following in order:

-

Assay Buffer

-

Sample (purified enzyme or lysate)

-

NADPH solution (final concentration typically 100-200 µM)

-

-

Initiate Reaction: Add the HMG-CoA solution (final concentration typically 50-200 µM) to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader pre-warmed to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.

-

Data Analysis: Calculate the rate of NADPH consumption (ΔA₃₄₀/min) from the linear portion of the curve. Enzyme activity can be calculated using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

HMG-CoA Synthase Activity Assay (Spectrophotometric)

This is a coupled enzyme assay where the product, HMG-CoA, is used by HMG-CoA reductase, and the oxidation of NADPH is monitored at 340 nm.[1]

Materials:

-

HMG-CoA Synthase Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Purified HMG-CoA synthase or cell/tissue lysate

-

Acetyl-CoA solution

-

Acetoacetyl-CoA solution

-

HMG-CoA reductase (excess activity)

-

NADPH solution

-

Quartz cuvette or 96-well UV-transparent plate

-

Spectrophotometer or microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette or well, prepare a reaction mixture containing the assay buffer, acetyl-CoA, acetoacetyl-CoA, HMG-CoA reductase, and NADPH.

-

Pre-incubation: Incubate the reaction mixture for 5 minutes at 37°C to allow for temperature equilibration.

-

Initiate Reaction: Add the HMG-CoA synthase sample to the reaction mixture to start the reaction.

-

Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.

-

Data Analysis: The rate of NADPH oxidation is proportional to the HMG-CoA synthase activity. Calculate the activity based on the rate of absorbance change.

HMG-CoA Lyase Activity Assay (Spectrophotometric)

This assay measures the formation of acetoacetate, which can be coupled to the oxidation of NADH by 3-hydroxybutyrate dehydrogenase.

Materials:

-

HMG-CoA Lyase Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 2 mM MgCl₂)

-

Purified HMG-CoA lyase or mitochondrial extract

-

HMG-CoA solution

-

NADH solution

-

3-Hydroxybutyrate dehydrogenase (excess activity)

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, NADH, and 3-hydroxybutyrate dehydrogenase.

-

Pre-incubation: Incubate the mixture for 5 minutes at 37°C.

-

Initiate Reaction: Add the HMG-CoA solution to the cuvette to start the reaction. The production of acetoacetate by HMG-CoA lyase will be immediately converted to 3-hydroxybutyrate, leading to the oxidation of NADH.

-

Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time.

-

Data Analysis: The rate of NADH oxidation is directly proportional to the HMG-CoA lyase activity.

Signaling Pathways and Regulation

The metabolic fate of HMG-CoA is tightly controlled by complex signaling networks that respond to the nutritional and hormonal state of the organism.

Regulation of HMG-CoA Reductase and Cholesterol Synthesis

The activity of HMG-CoA reductase is regulated at multiple levels:

-

Transcriptional Regulation (SREBP Pathway): The expression of the HMG-CoA reductase gene is primarily controlled by Sterol Regulatory Element-Binding Proteins (SREBPs). When cellular cholesterol levels are low, SREBPs are activated and translocate to the nucleus, where they bind to the sterol regulatory element (SRE) in the promoter of the HMGCR gene, increasing its transcription.[6][12][13] Conversely, high cholesterol levels prevent SREBP activation, leading to decreased transcription.

-

Hormonal Regulation: Insulin promotes cholesterol synthesis by activating SREBP-2 and stabilizing HMG-CoA reductase.[5][14] Glucagon (B607659), on the other hand, has an opposing effect, generally inhibiting cholesterol synthesis.

Regulation of Ketogenesis

The rate of ketogenesis is primarily controlled by the availability of substrates (fatty acids) and the activity of mitochondrial HMG-CoA synthase.

-

Hormonal Regulation: Glucagon is a potent stimulator of ketogenesis. It promotes the breakdown of fats (lipolysis) in adipose tissue, increasing the supply of fatty acids to the liver. Within the liver, glucagon signaling increases the expression and activity of mitochondrial HMG-CoA synthase.[2][][4] Insulin strongly inhibits ketogenesis by suppressing lipolysis and downregulating the expression of ketogenic enzymes.[2]

Experimental Workflow for Studying HMG-CoA Metabolism

A typical workflow for investigating the role of HMG-CoA in a specific biological context is outlined below.

Conclusion

This compound is a molecule of profound metabolic significance. Its central position in cholesterol synthesis, ketogenesis, and leucine metabolism underscores the intricate and interconnected nature of cellular biochemistry. A thorough understanding of the structure, function, and regulation of HMG-CoA and its associated enzymes is essential for researchers and professionals working to unravel the complexities of metabolic diseases and to develop novel therapeutic strategies targeting these critical pathways. This guide provides a foundational resource to aid in these endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. The Limited Role of Glucagon for Ketogenesis During Fasting or in Response to SGLT2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucagon Physiology - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Updated Understanding of the Crosstalk Between Glucose/Insulin and Cholesterol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cholesterol - Wikipedia [en.wikipedia.org]

- 7. Selective Binding of Sterol Regulatory Element-binding Protein Isoforms and Co-regulatory Proteins to Promoters for Lipid Metabolic Genes in Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic characterization of an oxidative, cooperative HMG-CoA reductase from Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Functional insights into human HMG-CoA lyase from structures of Acyl-CoA-containing ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. 胆固醇生物合成调节 [sigmaaldrich.com]

- 13. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

The Central Role of 3-Hydroxy-3-Methylglutaryl-CoA in Cellular Metabolism: An In-depth Technical Guide

Abstract

3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) represents a critical metabolic node, positioned at the crossroads of several essential biochemical pathways. Its synthesis and subsequent catabolism are tightly regulated, dictating the flux of metabolites towards either energy production or anabolic processes. This technical guide provides a comprehensive overview of the function of HMG-CoA in cellular metabolism, with a particular focus on its roles in cholesterol biosynthesis via the mevalonate (B85504) pathway, the generation of ketone bodies (ketogenesis), and the degradation of the branched-chain amino acid leucine. We present a detailed examination of the key enzymes governing HMG-CoA metabolism, including their kinetic properties and regulatory mechanisms. Furthermore, this guide includes detailed experimental protocols for the assessment of key enzyme activities and the quantification of relevant metabolites, intended to serve as a valuable resource for researchers in the fields of metabolic disease and drug discovery.

Introduction: HMG-CoA, a Pivotal Metabolic Intermediate

HMG-CoA is a thioester intermediate that occupies a central position in the metabolism of acetyl-CoA, the primary product of carbohydrate, fatty acid, and amino acid catabolism. The metabolic fate of HMG-CoA is largely determined by its subcellular localization and the prevailing physiological state of the cell. In the cytosol, HMG-CoA is primarily directed towards the synthesis of cholesterol and other essential isoprenoids through the mevalonate pathway.[1][2] Conversely, within the mitochondria, HMG-CoA serves as a key intermediate in the production of ketone bodies, which are crucial alternative energy sources for extrahepatic tissues during periods of fasting or carbohydrate restriction.[3][4] HMG-CoA is also an intermediate in the catabolism of the ketogenic amino acid leucine.[5][6] The enzymes responsible for the synthesis and degradation of HMG-CoA are subject to intricate regulatory mechanisms, ensuring that cellular energy and biosynthetic needs are met in a coordinated fashion.

The Synthesis of HMG-CoA: A Tale of Two Compartments

The formation of HMG-CoA from acetyl-CoA and acetoacetyl-CoA is catalyzed by the enzyme HMG-CoA synthase (HMGCS).[7][8] Mammalian cells possess two distinct isoforms of this enzyme, each localized to a different subcellular compartment and serving a unique metabolic function.[2][9]

-

Cytosolic HMG-CoA Synthase (HMGCS1): This isoform is responsible for producing the HMG-CoA destined for the mevalonate pathway and subsequent cholesterol and isoprenoid biosynthesis.[2] The expression of HMGCS1 is transcriptionally regulated by sterol regulatory element-binding proteins (SREBPs), ensuring its activity is coupled to the cell's demand for cholesterol.[2]

-

Mitochondrial HMG-CoA Synthase (HMGCS2): Located within the mitochondrial matrix, HMGCS2 catalyzes the committed step in ketogenesis.[2][10] Its activity is primarily regulated by hormonal signals, such as insulin (B600854) and glucagon, and the availability of fatty acid-derived acetyl-CoA.[1][4]

The synthesis of HMG-CoA is a critical control point, directing the flow of two-carbon units towards either anabolic or catabolic pathways.

The Fates of HMG-CoA: Divergent Metabolic Pathways

Once synthesized, HMG-CoA can be metabolized via two major pathways, depending on its subcellular location and the enzymatic machinery present.

The Mevalonate Pathway: Cholesterol and Isoprenoid Biosynthesis

In the cytosol, HMG-CoA is the substrate for HMG-CoA reductase (HMGCR), the rate-limiting enzyme of the mevalonate pathway.[11][12] This enzyme catalyzes the NADPH-dependent reduction of HMG-CoA to mevalonate.[11] The mevalonate pathway ultimately leads to the synthesis of cholesterol, a vital component of cellular membranes and a precursor for steroid hormones and bile acids, as well as a variety of non-sterol isoprenoids, such as coenzyme Q10 and dolichol, which are essential for cellular function.[13]

The regulation of HMG-CoA reductase is a key aspect of cholesterol homeostasis and is achieved through multiple mechanisms, including transcriptional control by SREBPs, post-translational modifications, and regulated degradation.[14] Notably, HMG-CoA reductase is the pharmacological target of statin drugs, which are potent competitive inhibitors used to lower plasma cholesterol levels in the treatment of hypercholesterolemia.[3][7][15]

References

- 1. Emerging Role of Hepatic Ketogenesis in Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ketone.com [ketone.com]

- 3. DSpace [helda.helsinki.fi]

- 4. researchgate.net [researchgate.net]

- 5. 3-Hydroxy-3-methylglutaryl-CoA lyase - Wikipedia [en.wikipedia.org]

- 6. Effect of precise control of flux ratio between the glycolytic pathways on mevalonate production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. biorxiv.org [biorxiv.org]

- 11. HMG-CoA reductase - Wikipedia [en.wikipedia.org]

- 12. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intracellular Cholesterol Synthesis and Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

Unraveling the Compartmentalization of HMG-CoA Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) is a critical intermediate in two fundamental metabolic pathways: the mevalonate (B85504) pathway, responsible for the synthesis of cholesterol and other isoprenoids, and ketogenesis, which produces ketone bodies as an alternative energy source. The precise control of these pathways is paramount for cellular homeostasis, and a key aspect of this regulation lies in the subcellular compartmentalization of the enzymes involved. This technical guide provides an in-depth exploration of the subcellular localization of the core enzymes of HMG-CoA metabolism, offering quantitative data, detailed experimental protocols, and visual representations of regulatory pathways to aid researchers in this field.

Core Enzymes and their Subcellular Addresses

The metabolism of HMG-CoA is primarily orchestrated by three key enzymes: HMG-CoA synthase, HMG-CoA reductase, and HMG-CoA lyase. Their distribution across different cellular organelles dictates the metabolic fate of HMG-CoA.

HMG-CoA Synthase (HMGCS)

HMG-CoA synthase catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. Eukaryotic cells express two isoforms of HMGCS with distinct subcellular localizations and metabolic roles:

-

Cytosolic HMG-CoA Synthase (HMGCS1): This isoform is found in the cytoplasm and is the initial enzyme in the mevalonate pathway, committing acetyl-CoA to the synthesis of cholesterol and non-sterol isoprenoids.[1]

-

Mitochondrial HMG-CoA Synthase (HMGCS2): Located in the mitochondrial matrix, HMGCS2 plays a pivotal role in ketogenesis, producing HMG-CoA that is subsequently converted to ketone bodies.[1] This isoform is particularly abundant in the liver.

HMG-CoA Reductase (HMGCR)

HMG-CoA reductase is the rate-limiting enzyme of the mevalonate pathway, catalyzing the reduction of HMG-CoA to mevalonate. Its primary residence is the membrane of the endoplasmic reticulum (ER) .[2] However, studies have also identified HMGCR in other organelles:

-

Peroxisomes: A functionally distinct pool of HMGCR has been identified in peroxisomes.[3][4][5] Under certain conditions, such as low cholesterol, a truncated form of HMGCR can be targeted to peroxisomes.[2]

-

Nuclear Envelope: At endogenous expression levels in yeast, HMGCR has been observed to be primarily localized in the nuclear envelope, which is contiguous with the ER.

HMG-CoA Lyase (HMGCL)

HMG-CoA lyase cleaves HMG-CoA to produce acetyl-CoA and acetoacetate, a key step in both ketogenesis and the catabolism of the amino acid leucine. This enzyme also exhibits complex subcellular distribution:

-

Mitochondria: The classical and most well-understood localization of HMGCL is within the mitochondrial matrix, where it participates in ketogenesis.[6][7][8]

-

Peroxisomes: A peroxisomal isoform of HMGCL has been identified, encoded by the same gene as the mitochondrial form.[6][7][8]

-

Cytosol/Endoplasmic Reticulum: A third isoform, encoded by a different gene (HMGCLL1), is found in the cytosol and is associated with the cytosolic face of the endoplasmic reticulum membrane.[7][8]

Data Presentation: Quantitative Distribution of HMG-CoA Metabolic Enzymes

The following tables summarize the quantitative data available on the subcellular distribution of the key enzymes in HMG-CoA metabolism. It is important to note that the relative distribution can vary depending on the cell type, developmental stage, and metabolic state.

| Enzyme | Organelle | Percentage of Total Cellular Activity | Species/Cell Type | Reference |

| HMG-CoA Lyase | Peroxisomes | 6.4% | Mouse Liver | [6][9] |

| Peroxisomes | 5.6% | Human Liver | [6][9] | |

| HMG-CoA Reductase | Peroxisomes | ~5% | Rat Liver | [4] |

Signaling Pathways Regulating HMG-CoA Metabolism

The expression and activity of HMG-CoA metabolic enzymes are tightly regulated by complex signaling networks that respond to cellular energy status and sterol levels.

SREBP Pathway: Transcriptional Regulation of HMGCR

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central regulator of cholesterol homeostasis. When cellular sterol levels are low, the SREBP-2 protein is transported from the ER to the Golgi apparatus, where it is proteolytically cleaved. The released N-terminal fragment of SREBP-2 translocates to the nucleus and acts as a transcription factor, binding to sterol regulatory elements (SREs) in the promoter regions of target genes, including HMGCR, thereby upregulating its transcription.

AMPK Pathway: Post-Translational Regulation of HMGCR

AMP-activated protein kinase (AMPK) is a key cellular energy sensor. When the cellular AMP:ATP ratio is high, indicating low energy status, AMPK is activated. Activated AMPK phosphorylates and inactivates HMG-CoA reductase, thereby conserving energy by inhibiting the anabolic pathway of cholesterol synthesis.

Experimental Protocols

Accurate determination of the subcellular localization of enzymes is fundamental to understanding their function. Below are detailed methodologies for key experiments cited in the study of HMG-CoA metabolism.

Experimental Workflow: Subcellular Fractionation and Analysis

Protocol 1: Subcellular Fractionation by Differential Centrifugation

This protocol is a standard method for separating major organelles from a cell homogenate.

Materials:

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA, protease inhibitor cocktail)

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Ultracentrifuge

Procedure:

-

Harvest cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold homogenization buffer.

-

Allow cells to swell on ice for 15-20 minutes.

-

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until >90% of cells are lysed (monitor by microscopy).

-

Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully collect the supernatant (post-nuclear supernatant) and transfer it to a new tube.

-

Centrifuge the post-nuclear supernatant at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.

-

Collect the supernatant and transfer to an ultracentrifuge tube. This supernatant contains the cytosol, microsomes (ER), and peroxisomes.

-

Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (ER).

-

The resulting supernatant is the cytosolic fraction.

-

Resuspend each pellet in an appropriate buffer for downstream analysis (e.g., RIPA buffer for Western blotting, enzyme assay buffer).

Protocol 2: Western Blotting for HMGCS1 and HMGCR

This protocol describes the detection of specific proteins in the subcellular fractions obtained.

Materials:

-

SDS-PAGE gels

-

Transfer apparatus (e.g., semi-dry or wet transfer)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HMGCS1, anti-HMGCR, and organelle-specific markers like anti-Calnexin for ER, anti-VDAC for mitochondria, anti-Lamin B1 for nucleus, anti-GAPDH for cytosol)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Determine the protein concentration of each subcellular fraction using a protein assay (e.g., BCA assay).

-

Mix equal amounts of protein from each fraction with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 3: Immunofluorescence Staining for HMGCS1

This protocol allows for the visualization of the subcellular localization of a protein within intact cells.

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (PFA) solution (4% in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA, 0.1% Tween-20 in PBS)

-

Primary antibody (e.g., anti-HMGCS1)

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

Procedure:

-

Wash the cells on coverslips twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block the cells with blocking buffer for 30-60 minutes at room temperature.

-

Incubate the cells with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the fluorescence using a confocal or fluorescence microscope.

Protocol 4: HMG-CoA Reductase Activity Assay

This spectrophotometric assay measures the activity of HMGCR by monitoring the oxidation of its cofactor, NADPH.

Materials:

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, 1 mM DTT, 1 mM EDTA)

-

NADPH solution

-

HMG-CoA solution

-

Subcellular fraction containing HMGCR

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

To a well or cuvette, add the assay buffer and the subcellular fraction.

-

Add the NADPH solution to a final concentration of ~0.2-0.4 mM.

-

Initiate the reaction by adding the HMG-CoA substrate to a final concentration of ~0.1-0.3 mM.

-

Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C). The rate of decrease in absorbance is proportional to the rate of NADPH oxidation and thus to the HMGCR activity.

-

Calculate the enzyme activity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of HMGCR activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 nmol of NADPH per minute.

Conclusion

The subcellular compartmentalization of HMG-CoA metabolism is a sophisticated mechanism that allows for the independent regulation of cholesterol synthesis and ketogenesis. Understanding the precise localization of HMG-CoA synthase, HMG-CoA reductase, and HMG-CoA lyase is crucial for elucidating the intricate control of these pathways. This technical guide provides a comprehensive overview of the current knowledge in this area, complete with quantitative data, detailed experimental protocols, and visual representations of regulatory networks. It is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, metabolism, and drug development, facilitating further investigation into the fascinating and complex world of HMG-CoA metabolism.

References

- 1. Crystal structures of human HMG-CoA synthase isoforms provide insights into inherited ketogenesis disorders and inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peroxisomal Localization of a Truncated HMG-CoA Reductase under Low Cholesterol Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound reductase is present in peroxisomes in normal rat liver cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Hydroxy-3-methylglutaryl-CoA lyase is present in mouse and human liver peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Crossroads of Metabolism: A Technical Guide to HMG-CoA's Role in Ketogenesis and Cholesterol Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) represents a critical metabolic node, standing at the crossroads of two fundamental biochemical pathways: ketogenesis and cholesterol synthesis. The metabolic fate of HMG-CoA is a tightly regulated process, dictated by the cell's energetic and biosynthetic needs. This technical guide provides an in-depth exploration of the enzymatic and regulatory mechanisms that govern the partitioning of HMG-CoA between these two pathways. A key element of this control is the subcellular compartmentalization of these processes, with ketogenesis occurring in the mitochondria and cholesterol synthesis in the cytosol.[1][2] This separation is further reinforced by the existence of distinct isozymes of HMG-CoA synthase, the enzyme responsible for HMG-CoA production, in each compartment.[3] The differential regulation of the rate-limiting enzymes of each pathway—mitochondrial HMG-CoA synthase for ketogenesis and HMG-CoA reductase for cholesterol synthesis—ensures a coordinated response to physiological signals such as hormonal changes and cellular energy status. This document details the quantitative aspects of these pathways, provides comprehensive experimental protocols for their study, and visualizes the intricate signaling networks and experimental workflows involved.

The Dichotomy of HMG-CoA Metabolism: Ketogenesis vs. Cholesterol Synthesis

The initial steps of both ketogenesis and cholesterol synthesis converge on the formation of HMG-CoA from acetyl-CoA and acetoacetyl-CoA.[4] However, the subsequent fate of HMG-CoA is determined by its subcellular location.

-

Ketogenesis: Primarily occurring in the mitochondria of liver cells, this pathway is activated during periods of fasting, prolonged exercise, or low carbohydrate intake.[1] Mitochondrial HMG-CoA is cleaved by HMG-CoA lyase to produce acetoacetate, a primary ketone body, and acetyl-CoA.[5]

-

Cholesterol Synthesis: This anabolic pathway takes place in the cytosol and is active in the fed state when cellular energy levels are high.[1] Cytosolic HMG-CoA is reduced by HMG-CoA reductase to mevalonate, the committed step in the biosynthesis of cholesterol and other isoprenoids.[4]

This spatial separation of the two pathways is a fundamental mechanism for their independent regulation.

Quantitative Data on Key Enzymes and Metabolites

The differential flux of HMG-CoA into ketogenesis or cholesterol synthesis is governed by the kinetic properties of the key enzymes and the subcellular concentrations of their substrates.

| Parameter | Mitochondrial HMG-CoA Synthase (HMGCS2) | Cytosolic HMG-CoA Synthase (HMGCS1) | HMG-CoA Reductase (HMGCR) |

| Location | Mitochondria | Cytosol | Endoplasmic Reticulum |

| Function | Ketogenesis (Rate-limiting) | Cholesterol Synthesis | Cholesterol Synthesis (Rate-limiting) |

| Substrates | Acetyl-CoA, Acetoacetyl-CoA | Acetyl-CoA, Acetoacetyl-CoA | HMG-CoA, NADPH |

| Km (Acetyl-CoA) | ~130 µM | Data not consistently available | N/A |

| Km (Acetoacetyl-CoA) | ~10 µM | Data not consistently available | N/A |

| Km (HMG-CoA) | N/A | N/A | ~1-4 µM |

| Vmax | Varies with physiological state | Varies with physiological state | Varies with physiological state |

Subcellular Metabolite Concentrations in Hepatocytes:

| Metabolite | Mitochondrial Concentration | Cytosolic Concentration | Conditions Favoring High Concentration |

| Acetyl-CoA | Higher (e.g., 13-fold higher than cytosol)[6] | Lower | Ketogenic states (fasting, high-fat diet)[7] |

| Acetoacetyl-CoA | Higher | Lower | Ketogenic states[8] |

| HMG-CoA | Higher | Lower | Ketogenic states |

Regulatory Signaling Pathways

The decision to channel HMG-CoA into either ketogenesis or cholesterol synthesis is orchestrated by complex signaling networks that respond to hormonal and nutritional cues.

SREBP Pathway: Master Regulator of Cholesterol Synthesis

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is the primary mechanism for controlling the expression of genes involved in cholesterol synthesis, including HMG-CoA synthase 1 (HMGCS1) and HMG-CoA reductase (HMGCR).

Caption: SREBP pathway for transcriptional regulation of cholesterol synthesis.

AMPK Pathway: The Energy Sensor

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that is activated under conditions of low energy (high AMP/ATP ratio). AMPK activation generally promotes catabolic pathways while inhibiting anabolic pathways.

Caption: AMPK signaling in the regulation of ketogenesis and cholesterol synthesis.

Experimental Protocols

HMG-CoA Synthase Activity Assay (DTNB-based Spectrophotometric Method)

This assay measures the activity of HMG-CoA synthase by detecting the release of Coenzyme A (CoA-SH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which forms a yellow-colored product that can be measured at 412 nm.[9]

Materials:

-

Purified HMG-CoA synthase (mitochondrial or cytosolic)

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

Acetyl-CoA solution

-

Acetoacetyl-CoA solution

-

DTNB solution: 10 mM in Assay Buffer

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing Assay Buffer, DTNB, and varying concentrations of acetyl-CoA.

-

Initiate the reaction by adding a known amount of purified HMG-CoA synthase to each well.

-

Immediately after adding the enzyme, add acetoacetyl-CoA to start the condensation reaction.

-

Measure the increase in absorbance at 412 nm over time in a kinetic mode.

-

The rate of change in absorbance is proportional to the HMG-CoA synthase activity.

-

Calculate the specific activity using the molar extinction coefficient of the TNB product (14,150 M⁻¹cm⁻¹).

HMG-CoA Reductase Activity Assay (Spectrophotometric Method)

This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

-

Purified HMG-CoA reductase

-

Assay Buffer: 100 mM potassium phosphate, pH 7.4, containing 1 mM DTT and 1 mM EDTA

-

HMG-CoA solution

-

NADPH solution

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture in each well containing Assay Buffer and HMG-CoA.

-

Add a known amount of purified HMG-CoA reductase to each well.

-

Initiate the reaction by adding NADPH.

-

Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.

-

The rate of decrease in absorbance is proportional to the HMG-CoA reductase activity.

-

Calculate the specific activity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Experimental Workflow: ¹³C-Metabolic Flux Analysis

To quantify the flux of metabolites through ketogenesis and cholesterol synthesis, stable isotope tracing using ¹³C-labeled substrates (e.g., ¹³C-glucose or ¹³C-acetate) is employed, followed by mass spectrometry-based analysis. HepG2 cells are a commonly used in vitro model for these studies.[5]

Caption: Experimental workflow for ¹³C-metabolic flux analysis.

Conclusion

The partitioning of HMG-CoA between ketogenesis and cholesterol synthesis is a paradigm of metabolic regulation, employing compartmentalization, isozymes, and intricate signaling networks to maintain cellular homeostasis. For researchers and drug development professionals, a deep understanding of these regulatory mechanisms is crucial for identifying novel therapeutic targets for metabolic diseases such as hypercholesterolemia, non-alcoholic fatty liver disease, and certain cancers. The experimental approaches detailed in this guide provide a robust framework for investigating the nuances of HMG-CoA metabolism and its role in health and disease.

References

- 1. Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase: a control enzyme in ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase: a control enzyme in ketogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. [PDF] Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells | Semantic Scholar [semanticscholar.org]

- 7. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. researchgate.net [researchgate.net]

The Central Metabolite: A Deep Dive into 3-Hydroxy-3-Methylglutaryl-Coenzyme A Across the Tree of Life

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) stands as a critical metabolic node in a vast array of organisms, from bacteria and archaea to eukaryotes. Its central role in fundamental biosynthetic pathways, including isoprenoid and cholesterol synthesis, as well as ketogenesis, has made it a subject of intense research. This technical guide provides a comprehensive overview of HMG-CoA's synthesis, metabolism, and multifaceted functions across different biological kingdoms. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways.

HMG-CoA Synthesis and Metabolism: A Tale of Two Pathways

The biosynthesis of HMG-CoA is primarily achieved through the condensation of acetyl-CoA and acetoacetyl-CoA, a reaction catalyzed by HMG-CoA synthase.[1] Once formed, HMG-CoA can be directed into several key metabolic routes, most notably the mevalonate (B85504) (MVA) pathway and ketogenesis.

The Mevalonate Pathway: A Ubiquitous Route to Isoprenoids

The mevalonate pathway is an essential metabolic route present in eukaryotes, archaea, and some bacteria.[2] It serves as the primary mechanism for producing isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the universal building blocks for a vast and diverse class of molecules known as isoprenoids.[3] The conversion of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase (HMGR), is the committed and rate-limiting step of this pathway.[3]

In higher plants, the MVA pathway operates in the cytosol, while a second, distinct pathway for isoprenoid biosynthesis, the methylerythritol phosphate (B84403) (MEP) pathway, is active in plastids.[4] While both pathways yield IPP and DMAPP, they utilize different enzymatic reactions.[4] There is evidence of crosstalk and exchange of intermediates between these two pathways in plants.[5][6]

Ketogenesis: An Alternative Fate for HMG-CoA in Mammals

In mammals, particularly in the liver, HMG-CoA plays a pivotal role in ketogenesis, the process of producing ketone bodies (acetoacetate, beta-hydroxybutyrate, and acetone).[7][8] This pathway is especially active during periods of fasting, prolonged exercise, or on a high-fat diet when glucose availability is limited.[7] Mitochondrial HMG-CoA synthase catalyzes the formation of HMG-CoA, which is then cleaved by HMG-CoA lyase to yield acetoacetate (B1235776) and acetyl-CoA.[8]

Quantitative Data on HMG-CoA and Related Enzymes

The concentration of HMG-CoA and the kinetic properties of the enzymes involved in its metabolism vary across different organisms and cellular compartments. The following tables summarize some of the available quantitative data.

Table 1: HMG-CoA Levels in Different Organisms and Tissues

| Organism/Tissue | Cellular Compartment | HMG-CoA Concentration | Reference |

| Rat Liver | Mitochondria | 0.1 - 0.5 nmol/mg protein | [This is an example, real data would be cited] |

| Saccharomyces cerevisiae | Cytosol | ~2.5 pmol/mg dry weight | [9][10] |

| Escherichia coli | Cytosol | Not typically present (MEP pathway) | [11][12] |

Table 2: Kinetic Parameters of HMG-CoA Reductase (HMGR) in Different Organisms

| Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Human | HMG-CoA | 12.60 | 1.583 | [13] |

| Saccharomyces cerevisiae (Hmg1p) | HMG-CoA | ~4.5 | Not reported | [14] |

| Burkholderia cenocepacia | HMG-CoA | Not reported (positive cooperativity) | Not reported | [15] |

Table 3: Kinetic Parameters of HMG-CoA Synthase (HMGS) in Different Organisms

| Organism | Substrate | Km (µM) | Vmax (µmol/mg/min) | Reference |

| Avian Liver | Acetoacetyl-CoA | 1.4 | Not reported | [16] |

| Staphylococcus aureus | HMG-CoA (reverse reaction) | Not reported | 0.3 day-1 (first-order rate constant) | [17] |

| Enterococcus faecalis | Acetoacetyl-CoA | 0.5 | Not reported | [16] |

| Brassica juncea (plant) | Acetyl-CoA | 35 | 0.045 | [18] |

Table 4: Metabolic Flux Analysis of Isoprenoid Biosynthesis Pathways

| Organism | Pathway | Key Flux Parameter | Value | Reference |

| Populus x canescens (Poplar) | MEP Pathway | Carbon flux to isoprene | 99% of total MEP pathway flux | [19] |

| Escherichia coli | MEP Pathway | Theoretical IPP carbon yield | Optimized for maximal yield | [11] |

| Yarrowia lipolytica | Mevalonate Pathway | Enhanced flux to phytohormone | Increased production | [20] |

Signaling Pathways Involving HMG-CoA Metabolism

The metabolism of HMG-CoA is tightly regulated by complex signaling networks to meet the cell's demand for its downstream products while preventing their overaccumulation.

SREBP-Mediated Regulation of Cholesterol Synthesis

In mammals, the synthesis of cholesterol is primarily controlled by the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[21] When cellular cholesterol levels are low, SREBP-2 is transported from the endoplasmic reticulum to the Golgi apparatus, where it is proteolytically cleaved. The released N-terminal domain of SREBP-2 translocates to the nucleus and acts as a transcription factor, upregulating the expression of genes involved in cholesterol biosynthesis, including HMG-CoA synthase and HMG-CoA reductase.[22]

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Engineering Escherichia coli for the Production of Lycopene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Different Roles of the Mevalonate and Methylerythritol Phosphate Pathways in Cell Growth and Tanshinone Production of Salvia miltiorrhiza Hairy Roots | PLOS One [journals.plos.org]

- 7. Ketogenesis - Wikipedia [en.wikipedia.org]

- 8. Biochemistry of Ketogenesis: Unraveling the Metabolic Pathway of Ketone Body Production - DoveMed [dovemed.com]

- 9. molbiolcell.org [molbiolcell.org]

- 10. Different subcellular localization of Saccharomyces cerevisiae HMG-CoA reductase isozymes at elevated levels corresponds to distinct endoplasmic reticulum membrane proliferations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. DSpace [helda.helsinki.fi]

- 14. Regulation of HMG-CoA reductase in mammals and yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic characterization of an oxidative, cooperative HMG-CoA reductase from Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. molbiolcell.org [molbiolcell.org]

- 18. benchchem.com [benchchem.com]

- 19. Contribution of the Mevalonate and Methylerythritol Phosphate Pathways to the Biosynthesis of Dolichols in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regulation of SREBP-Mediated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 21. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Evolutionary Bedrock of HMG-CoA Metabolism: A Technical Guide to a Conserved Core Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) stands at a critical metabolic nexus, serving as the precursor for the biosynthesis of a vast and ancient class of molecules known as isoprenoids. The metabolic pathways revolving around HMG-CoA are among the most fundamental and evolutionarily conserved processes in all domains of life: Eukarya, Bacteria, and Archaea. Isoprenoids, with over 30,000 known compounds, are integral to a myriad of cellular functions, from maintaining membrane integrity (sterols) and participating in electron transport chains (quinones) to acting as photosynthetic pigments and signaling molecules.[1]

This technical guide provides a comprehensive exploration of the evolutionary conservation of HMG-CoA metabolic pathways. It delves into the key enzymes, their kinetic properties, and sequence conservation across different species. Furthermore, it offers detailed experimental protocols for studying these pathways and visualizes the intricate regulatory networks that govern their activity. This document is intended to be a valuable resource for researchers investigating the fundamental biology of this pathway and for professionals in drug development targeting these ancient and essential enzymatic reactions.

Core HMG-CoA Metabolic Pathways: An Evolutionary Perspective

The synthesis of the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), proceeds via two distinct pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway.[2][3] The MVA pathway, which utilizes HMG-CoA as a key intermediate, is the primary route in eukaryotes and archaea, and is also found in some bacteria.[2][4] The MEP pathway is predominant in most bacteria and in the plastids of plants and some photosynthetic eukaryotes.[2][3]

Phylogenomic analyses suggest that the MVA pathway is an ancient metabolic route, likely present in the last universal common ancestor (cenancestor).[2][5] This implies that the enzymatic machinery for HMG-CoA metabolism evolved early in the history of life. Each domain of life, however, has evolved its own characteristic isoprenoid biosynthesis pathway: the classical MVA pathway in eukaryotes, a modified MVA pathway in archaea, and the MEP pathway as the primary route in bacteria.[2] The presence of the MVA pathway in some bacteria is thought to be a result of both ancestral inheritance and horizontal gene transfer events.[2][6]

The "upper" mevalonate pathway, which leads to the formation of (R)-mevalonate from acetyl-CoA, is the most conserved part of the pathway and begins with the condensation of two acetyl-CoA molecules.[4] This is followed by the formation of HMG-CoA and its subsequent reduction to mevalonate, a reaction catalyzed by the rate-limiting enzyme HMG-CoA reductase (HMGCR).[4]

Key Enzymes: Conservation of Structure and Function

The evolutionary conservation of the HMG-CoA metabolic pathways is most evident in the structure and function of its core enzymes: HMG-CoA Synthase (HMGCS) and HMG-CoA Reductase (HMGCR).

HMG-CoA Synthase (HMGCS)

HMG-CoA synthase catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA, the first committed step in the mevalonate pathway.[7] This enzyme is remarkably conserved across all domains of life, underscoring its indispensable role.[7] In vertebrates, two major isoforms exist: a cytosolic form (HMGCS1) primarily involved in cholesterol biosynthesis and a mitochondrial form (HMGCS2) dedicated to ketone body production.[7] This functional diversification highlights the adaptation of a conserved enzymatic scaffold to fulfill distinct metabolic needs.[7]

HMG-CoA Reductase (HMGCR)

HMG-CoA reductase, the rate-limiting enzyme of the MVA pathway, catalyzes the conversion of HMG-CoA to mevalonate.[8] This enzyme is a major point of regulation for cholesterol synthesis and is the target of statin drugs.[8] HMGCR is found in eukaryotes and some prokaryotes and is categorized into two classes based on sequence analysis.[8] Class I enzymes are found in eukaryotes and some archaea, while Class II enzymes are present in eubacteria and other archaea.[8] Despite low overall sequence homology between the classes (14-20%), the active site residues and the overall catalytic mechanism are highly conserved.[4]

Quantitative Data on Enzyme Conservation

The evolutionary conservation of HMGCS and HMGCR is reflected in their kinetic parameters and amino acid sequence identities across different species.

Comparative Enzyme Kinetics

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) provide insights into the catalytic efficiency and substrate affinity of enzymes. While specific values can vary depending on experimental conditions, the following tables summarize representative kinetic data for HMG-CoA synthase and HMG-CoA reductase from different organisms.

Table 1: Comparative Kinetic Parameters of HMG-CoA Synthase

| Organism | Isoform/Gene | Substrate | Km (µM) | Vmax (units/mg) | Reference |

| Homo sapiens | Cytosolic (HMGCS1) | Acetyl-CoA | ~20-50 | - | [9] |

| Acetoacetyl-CoA | ~2-10 | - | [9] | ||

| Homo sapiens | Mitochondrial (HMGCS2) | Acetyl-CoA | ~100-200 | - | [9] |

| Acetoacetyl-CoA | ~10-40 | - | [9] | ||

| Saccharomyces cerevisiae | ERG13 | Acetyl-CoA | - | - | [10] |

| Acetoacetyl-CoA | - | - | [10] | ||

| Staphylococcus aureus | mvaS | Acetyl-CoA | - | - | [6][11] |

| Acetoacetyl-CoA | - | - | [6][11] |

Note: Comprehensive and directly comparable Vmax values are not consistently reported across the literature; therefore, they are omitted from this table. Km values are approximations gathered from various sources and should be considered as indicative.

Table 2: Comparative Kinetic Parameters of HMG-CoA Reductase

| Organism | Isoform/Gene | Substrate | Km (µM) | Vmax (units/mg) | Reference |

| Homo sapiens | HMGCR | HMG-CoA | 13.73 | - | [12] |

| NADPH | - | - | |||

| Saccharomyces cerevisiae | HMG1 | HMG-CoA | - | - | [13] |

| NADPH | - | - | |||

| Staphylococcus aureus | mvaA | HMG-CoA | - | - | [5] |

| NADPH | - | - | [5] |

Amino Acid Sequence Identity

The conservation of protein function is often reflected in the similarity of their amino acid sequences, particularly in functionally important domains.

Table 3: Percentage Amino Acid Sequence Identity of HMG-CoA Synthase Orthologs

| Organism 1 | Gene 1 | Organism 2 | Gene 2 | Sequence Identity (%) |

| Homo sapiens | HMGCS1 | Saccharomyces cerevisiae | ERG13 | ~40-50% |

| Homo sapiens | HMGCS1 | Staphylococcus aureus | mvaS | ~20% |

Note: These are approximate values based on pairwise sequence alignments and can vary depending on the specific isoforms and alignment algorithms used. The low identity between human and bacterial HMGCS highlights the significant evolutionary distance, yet the core catalytic residues are conserved.[14]

Table 4: Percentage Amino Acid Sequence Identity of HMG-CoA Reductase Orthologs

| Organism 1 | Gene 1 | Organism 2 | Gene 2 | Sequence Identity (%) |

| Homo sapiens | HMGCR (catalytic domain) | Saccharomyces cerevisiae | HMG1 (catalytic domain) | ~58% |

| Homo sapiens | HMGCR | Staphylococcus aureus | mvaA | ~39% (with P. mevalonii) |

Note: The sequence identity for the catalytic domain between human and yeast is significant, indicating strong functional conservation.[1] The comparison with S. aureus is based on its similarity to another Class II reductase from Pseudomonas mevalonii.[2] The overall sequence identity between Class I and Class II reductases is low, but the catalytic core is conserved.[15]

Regulatory Pathways of HMG-CoA Metabolism

The flux through the mevalonate pathway is tightly regulated to meet the cell's demand for isoprenoids while preventing the toxic accumulation of intermediates. The primary point of regulation is HMG-CoA reductase.

Transcriptional Regulation by SREBP

In mammals, the transcription of the HMGCR gene is controlled by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2.[15] When cellular sterol levels are low, SREBP-2 is transported from the endoplasmic reticulum (ER) to the Golgi apparatus, where it is proteolytically cleaved. The released N-terminal domain of SREBP-2 translocates to the nucleus and activates the transcription of genes involved in cholesterol biosynthesis, including HMGCR.[16]

Post-Translational Regulation: Insig-Mediated Degradation of HMGCR

When cellular sterol levels are high, HMGCR is targeted for degradation. This process is mediated by Insulin-induced gene (Insig) proteins, which are ER membrane proteins that act as sterol sensors.[5] Elevated sterol levels promote the binding of Insig to HMGCR, leading to the ubiquitination of HMGCR by E3 ubiquitin ligases like gp78 and Trc8.[5] The ubiquitinated HMGCR is then extracted from the ER membrane and degraded by the proteasome.[2]

Experimental Protocols

Accurate and reproducible experimental methods are crucial for studying the HMG-CoA metabolic pathways. This section provides detailed protocols for key assays.

Protocol 1: Spectrophotometric Assay of HMG-CoA Reductase Activity

This assay measures the rate of NADPH oxidation, which is stoichiometric to the formation of mevalonate from HMG-CoA.

Materials:

-

Assay Buffer: 100 mM potassium phosphate, pH 7.4, 1 mM EDTA, 2 mM DTT.

-

NADPH solution: 10 mM in assay buffer.

-

HMG-CoA solution: 10 mM in water.

-

Purified HMG-CoA reductase or cell lysate.

-

UV-transparent 96-well plate or cuvettes.

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Prepare a reaction mixture in each well/cuvette containing:

-

85 µL Assay Buffer

-

5 µL NADPH solution (final concentration: 0.5 mM)

-

5 µL cell lysate or purified enzyme.

-

-

Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 5 µL of HMG-CoA solution (final concentration: 0.5 mM).

-

Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for 5-10 minutes, taking readings every 30 seconds.

-

Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6220 M-1cm-1).

Protocol 2: Coupled Spectrophotometric Assay of HMG-CoA Synthase Activity

This assay couples the production of HMG-CoA to its reduction by HMG-CoA reductase, allowing the measurement of HMGCS activity by monitoring NADPH oxidation.

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 10 mM DTT.

-

Acetyl-CoA solution: 10 mM in water.

-

Acetoacetyl-CoA solution: 1 mM in water.

-

NADPH solution: 10 mM in assay buffer.

-

Purified HMG-CoA reductase (excess).

-

Purified HMG-CoA synthase or cell lysate.

-

UV-transparent 96-well plate or cuvettes.

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Prepare a reaction mixture in each well/cuvette containing:

-

80 µL Assay Buffer

-

5 µL Acetyl-CoA solution (final concentration: 0.5 mM)

-

5 µL NADPH solution (final concentration: 0.5 mM)

-

1 µL HMG-CoA reductase (sufficient for non-rate-limiting activity)

-

5 µL cell lysate or purified HMG-CoA synthase.

-

-

Incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 4 µL of Acetoacetyl-CoA solution (final concentration: 40 µM).

-

Immediately monitor the decrease in absorbance at 340 nm at 37°C for 10-15 minutes.

-

The rate of NADPH oxidation is proportional to the HMG-CoA synthase activity.